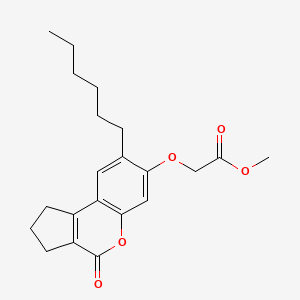![molecular formula C24H20BrNO3 B11652311 10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11652311.png)
10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(5-bromo-2-hidroxifenil)-7,7-dimetil-7,8,10,10a-tetrahidro-6H-indeno[1,2-b]quinolina-9,11-diona es un compuesto orgánico complejo que pertenece a la clase de derivados de indenoquinolina. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones en química medicinal. La presencia de un grupo bromohidroxifenilo y un núcleo de indenoquinolina sustituido con dimetil hace que este compuesto sea particularmente interesante para varios estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 10-(5-bromo-2-hidroxifenil)-7,7-dimetil-7,8,10,10a-tetrahidro-6H-indeno[1,2-b]quinolina-9,11-diona generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de aldehídos aromáticos con indan-1,3-diona y dimedona en presencia de un catalizador adecuado como p-toluidina o acetato de amonio . La reacción generalmente se lleva a cabo bajo condiciones de reflujo en un disolvente como etanol o ácido acético, seguido de purificación mediante recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para escalar la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxifenilo, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el núcleo de indenoquinolina, convirtiéndolos potencialmente en alcoholes.
Sustitución: El átomo de bromo en el grupo hidroxifenilo puede ser sustituido por varios nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución nucleófila pueden facilitarse mediante el uso de bases como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃).
Principales productos
Oxidación: Formación de quinonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
Biológicamente, los derivados de indenoquinolina han demostrado un potencial como agentes antimicrobianos y anticancerígenos. La presencia del grupo bromohidroxifenilo aumenta la capacidad del compuesto para interactuar con objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En química medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad para inhibir ciertas enzimas e interactuar con el ADN lo convierte en un compuesto líder prometedor para el desarrollo de nuevos fármacos.
Industria
Industrialmente, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad. Su estructura única permite el diseño de materiales con funcionalidades personalizadas.
Mecanismo De Acción
El mecanismo de acción de 10-(5-bromo-2-hidroxifenil)-7,7-dimetil-7,8,10,10a-tetrahidro-6H-indeno[1,2-b]quinolina-9,11-diona implica su interacción con varios objetivos moleculares. El grupo bromohidroxifenilo puede formar enlaces de hidrógeno y enlaces de halógeno con moléculas biológicas, mientras que el núcleo de indenoquinolina puede intercalarse con el ADN, interrumpiendo su función. Además, el compuesto puede inhibir enzimas al unirse a sus sitios activos, bloqueando así su actividad.
Comparación Con Compuestos Similares
Compuestos similares
Indeno[1,2-b]quinolina-9,11-diona: Carece de los grupos bromohidroxifenilo y dimetil, lo que lo hace menos reactivo.
10-(2-hidroxifenil)-7,7-dimetil-7,8,10,10a-tetrahidro-6H-indeno[1,2-b]quinolina-9,11-diona: Estructura similar, pero sin el átomo de bromo, lo que afecta su reactividad y actividad biológica.
7,7-dimetil-7,8,10,10a-tetrahidro-6H-indeno[1,2-b]quinolina-9,11-diona: Carece tanto del grupo bromohidroxifenilo como del patrón de sustitución específico, lo que da como resultado diferentes propiedades químicas y biológicas.
Singularidad
La presencia del grupo bromohidroxifenilo en 10-(5-bromo-2-hidroxifenil)-7,7-dimetil-7,8,10,10a-tetrahidro-6H-indeno[1,2-b]quinolina-9,11-diona confiere reactividad y actividad biológica únicas en comparación con sus análogos. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C24H20BrNO3 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H20BrNO3/c1-24(2)10-16-20(18(28)11-24)19(15-9-12(25)7-8-17(15)27)21-22(26-16)13-5-3-4-6-14(13)23(21)29/h3-9,19,21,27H,10-11H2,1-2H3 |
Clave InChI |
UDWJDMMLGXFQOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)Br)O)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)

![Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652245.png)
![3-{3-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl}-acrylic acid](/img/structure/B11652247.png)

![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11652258.png)
![ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652275.png)
![N-(4-bromophenyl)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B11652289.png)
![1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone](/img/structure/B11652292.png)
![3-({(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652298.png)
![methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652300.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652306.png)

